2-Phenylpyridin-3-ol: A Comprehensive Technical Guide for Researchers
2-Phenylpyridin-3-ol: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Chemical Structure, Properties, and Potential Applications of a Versatile Heterocyclic Compound
Introduction
2-Phenylpyridin-3-ol, a heterocyclic compound featuring a pyridine ring substituted with a phenyl group at the 2-position and a hydroxyl group at the 3-position, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structural motifs are present in a variety of biologically active compounds, suggesting a potential for broad applications in drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on 2-Phenylpyridin-3-ol, including its chemical structure, physicochemical properties, and prospective applications, with a focus on providing researchers, scientists, and drug development professionals with a foundational understanding of this intriguing molecule.
Chemical Structure and Physicochemical Properties
The chemical identity of 2-Phenylpyridin-3-ol is well-established, with a unique CAS Number of 3308-02-9.[1] Its molecular formula is C₁₁H₉NO, and it has a molecular weight of 171.20 g/mol .[1] The presence of both a phenyl and a hydroxyl group on the pyridine core imparts a unique combination of steric and electronic properties that are crucial for its chemical behavior and biological activity.
Table 1: Physicochemical Properties of 2-Phenylpyridin-3-ol
| Property | Value | Source(s) |
| CAS Number | 3308-02-9 | [1] |
| Molecular Formula | C₁₁H₉NO | [1] |
| Molecular Weight | 171.20 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 138-140 °C | [2] |
| Boiling Point | 378.1 °C at 760 mmHg | |
| Refractive Index | 1.611 | |
| Solubility | Soluble in ethanol, dimethylformamide (DMF), and dichloromethane; poorly soluble in water. | [2] |
| TPSA (Topological Polar Surface Area) | 33.12 Ų | [1] |
| LogP | 2.4542 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
The structure of 2-Phenylpyridin-3-ol, depicted below, consists of a planar pyridine ring bonded to a phenyl group, allowing for potential π-π stacking interactions. The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor, influencing its solubility and interactions with biological targets.
Caption: Chemical Structure of 2-Phenylpyridin-3-ol.
Spectroscopic Characterization
A thorough search of available scientific literature and databases did not yield experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrum) for 2-Phenylpyridin-3-ol. However, the expected spectral characteristics can be predicted based on its structure and by comparison with the known data for the closely related compound, 2-phenylpyridine.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum of 2-Phenylpyridin-3-ol is expected to show distinct signals for the protons on the pyridine and phenyl rings.
-
Pyridine Protons: Three protons on the pyridine ring would likely appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The proton adjacent to the nitrogen would be the most downfield.
-
Phenyl Protons: The five protons of the phenyl group would also resonate in the aromatic region, likely as a complex multiplet.
-
Hydroxyl Proton: The hydroxyl proton would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should display 11 distinct signals corresponding to the 11 carbon atoms in the molecule.
-
Pyridine Carbons: The five carbons of the pyridine ring would have chemical shifts in the range of δ 120-160 ppm. The carbon attached to the nitrogen (C2) and the carbon bearing the hydroxyl group (C3) would be significantly influenced by these heteroatoms.
-
Phenyl Carbons: The six carbons of the phenyl ring would show signals in the aromatic region (δ 125-140 ppm).
Infrared (IR) Spectroscopy (Predicted): The IR spectrum of 2-Phenylpyridin-3-ol would be characterized by the following key absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C=C and C=N Stretch (Aromatic Rings): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: A band in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (Predicted): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 171. The fragmentation pattern would likely involve the loss of fragments such as CO, HCN, and cleavage of the phenyl group.
Synthesis and Reactivity
One potential approach could be a variation of the Kröhnke pyridine synthesis, involving the reaction of a 1,5-dicarbonyl compound or its equivalent with an ammonia source. Another strategy could involve the functionalization of a pre-formed 2-phenylpyridine scaffold, for example, through electrophilic aromatic substitution, although directing the hydroxylation to the 3-position could be challenging.
Caption: Generalized workflow for the synthesis of 2-Phenylpyridin-3-ol.
The reactivity of 2-Phenylpyridin-3-ol is dictated by its functional groups. The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The pyridine ring can be susceptible to electrophilic substitution, with the position of substitution influenced by the directing effects of the phenyl and hydroxyl groups. The nitrogen atom of the pyridine ring can also be quaternized.
Potential Applications in Drug Development
The 2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While specific studies on 2-Phenylpyridin-3-ol are limited, the known activities of related compounds suggest several potential therapeutic applications.
-
Antimicrobial and Antifungal Activity: Pyridine derivatives are known to possess antimicrobial properties. It is plausible that 2-Phenylpyridin-3-ol could exhibit activity against various bacterial and fungal strains.
-
Kinase Inhibition: The 2-phenylpyridine core is found in several kinase inhibitors. The hydroxyl group of 2-Phenylpyridin-3-ol could form key hydrogen bond interactions within the ATP-binding pocket of various kinases, making it a candidate for development as an anticancer or anti-inflammatory agent.
-
Central Nervous System (CNS) Activity: Some pyridine-containing compounds have shown activity in the central nervous system. Further investigation into the potential neuropharmacological effects of 2-Phenylpyridin-3-ol could be warranted.
The development of derivatives of 2-Phenylpyridin-3-ol, by modifying the phenyl ring or the hydroxyl group, could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies would be crucial in optimizing the therapeutic potential of this molecular scaffold.
Caption: Potential areas of application for 2-Phenylpyridin-3-ol in drug development.
Safety and Toxicology
The available safety data for 2-Phenylpyridin-3-ol indicates that it should be handled with care in a laboratory setting. It is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Detailed toxicological studies, such as the determination of an LD50 value, have not been found in the public domain. As with any chemical compound with limited toxicological data, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 2-Phenylpyridin-3-ol. Work should be conducted in a well-ventilated fume hood to avoid inhalation.
Conclusion and Future Directions
2-Phenylpyridin-3-ol is a compound with a well-defined chemical structure and a number of predicted and known physicochemical properties. While its full potential remains to be explored, the prevalence of the 2-phenylpyridine scaffold in biologically active molecules suggests that it is a promising candidate for further investigation in drug discovery and materials science.
The most significant gap in the current knowledge is the lack of comprehensive experimental data, particularly spectroscopic and detailed biological activity data. Future research efforts should focus on:
-
Development of a robust and well-documented synthetic protocol.
-
Full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) to provide a definitive reference for future studies.
-
Systematic evaluation of its biological activity across a range of assays, including antimicrobial, anticancer, and kinase inhibition screens.
-
Exploration of its derivatization to build a library of related compounds for structure-activity relationship studies.
By addressing these areas, the scientific community can unlock the full potential of 2-Phenylpyridin-3-ol and pave the way for its application in the development of novel therapeutics and functional materials.
References
-
PubChem. 2-Hydroxy-3-phenylpyridine. [Link]
-
ChemBK. 3-Pyridinol, 2-phenyl-. [Link]
-
PubChemLite. 2-phenylpyridin-3-ol (C11H9NO). [Link]
-
MDPI. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. [Link]
-
PubMed. Chemoenzymatic synthesis and biological evaluation of 2- and 3-hydroxypyridine derivatives against Leishmania mexicana. [Link]
-
PubMed. 2-Phenylpyridine and 3-phenylpyridine, Constituents of Tea, Are Unlikely to Cause Idiopathic Parkinson's Disease. [Link]
-
Wiley Online Library. Cytotoxicity of Amino-BODIPY Modulated via Conjugation with 2-Phenyl-3-Hydroxy-4(1H)-Quinolinones. [Link]
- Google Patents.
- Google Patents.
-
ResearchGate. Synthesis of 2-o-Hydroxyphenyl-3-pyridinol. [Link]
-
Organic Syntheses. Pyridine, 2-phenyl-. [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
UCL. Chemical shifts. [Link]
-
California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
PubMed. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. [Link]
-
MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]
-
PubMed. In vivo metabolism of 2-[1'-phenyl-3'-(3-chlorophenyl)-2'-propenylyden]hydrazino-3-methyl-4(3H)-quinazolinone in rats. [Link]
-
Dalton Transactions. Synthesis, characterization, and biological activities of 2-phenylpyridine gold(iii) complexes with thiolate ligands. [Link]
-
PubMed. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]
-
PubChem. 2-Phenylpyridine. [Link]
-
Wikipedia. 2-Phenylpyridine. [Link]
-
Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III) - PMC - NIH. [Link]
-
ResearchGate. ¹³C NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of... [Link]
-
PubMed. Fragmentation pathways of polymer ions. [Link]
-
Read Chemistry. Fragmentation Patterns in Mass Spectrometry. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant. [Link]
